tert-butylN-(5-nitrothiophen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate is a chemical compound with the molecular formula C10H14N2O4S. It is often used in research and development, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a tert-butyl group, a nitro group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-nitrothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(5-nitrothiophen-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiophene ring can undergo electrophilic substitution reactions.
Substitution: The carbamate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and acetic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted thiophenes.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-nitrothiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiophene ring and carbamate group also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-thienyl)carbamate
- tert-Butyl N-(3-nitrophenyl)carbamate
- tert-Butyl N-(4-nitrophenyl)carbamate
Uniqueness
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
tert-butyl N-(5-nitrothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-5-7(16-6)11(13)14/h4-5H,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIFSCYFQPTAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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